Methyl1-(bromomethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylate

Catalog No.
S15942116
CAS No.
M.F
C7H7BrF4O2
M. Wt
279.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl1-(bromomethyl)-2,2,3,3-tetrafluorocyclobuta...

Product Name

Methyl1-(bromomethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylate

IUPAC Name

methyl 1-(bromomethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylate

Molecular Formula

C7H7BrF4O2

Molecular Weight

279.03 g/mol

InChI

InChI=1S/C7H7BrF4O2/c1-14-4(13)5(3-8)2-6(9,10)7(5,11)12/h2-3H2,1H3

InChI Key

RKSPCTVVRSBCOE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC(C1(F)F)(F)F)CBr

Methyl 1-(bromomethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylate is a specialized chemical compound notable for its unique structure and reactivity. This compound features a cyclobutane ring substituted with multiple fluorine atoms and a bromomethyl group, making it an interesting subject for organic synthesis and medicinal chemistry. The presence of the carboxylate functional group enhances its potential as an intermediate in various

The reactivity of methyl 1-(bromomethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylate is primarily influenced by the bromine atom, which acts as a good leaving group in nucleophilic substitution reactions. The bromomethyl group can undergo reactions such as:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles like amines or alcohols.
  • Elimination Reactions: Under certain conditions, the compound can undergo elimination to form alkenes.
  • Addition Reactions: The double bonds formed during elimination can react further with electrophiles.

Synthesis of methyl 1-(bromomethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylate can be achieved through several methods:

  • Bromination of Cyclobutane Derivatives: Starting from cyclobutane derivatives, bromination can be performed using brominating agents like N-bromo succinimide in the presence of solvents like dichloromethane.
  • Fluorination: The introduction of fluorine atoms can be accomplished via electrophilic fluorination techniques or by using fluorinating agents such as Selectfluor.
  • Carboxylation: The carboxylate group can be introduced through reactions involving carbon dioxide or carboxylic acids with appropriate coupling agents.

These methods allow for the selective introduction of functional groups while maintaining the integrity of the cyclobutane ring.

Methyl 1-(bromomethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylate has potential applications in:

  • Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Research: Due to its unique structure and potential biological activity, it may serve as a lead compound in drug development.
  • Material Science: Its fluorinated nature could lend itself to applications in developing new materials with specific properties.

Interaction studies involving methyl 1-(bromomethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylate would typically focus on its reactivity with various nucleophiles and electrophiles. Understanding these interactions is crucial for predicting its behavior in biological systems and synthetic pathways.

In general, compounds with similar halogenated structures have shown varied interactions based on their electronic properties and sterics.

Several compounds share structural similarities with methyl 1-(bromomethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylate. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey FeaturesUnique Characteristics
Methyl 3-(chloromethyl)-1,1,2,2-tetrafluorocyclobutaneC5H5ClF4Contains chlorine instead of bromineChlorine has different reactivity compared to bromine
1-(Bromomethyl)-1-methylcyclobutaneC6H11BrSimple cyclobutane structureLacks fluorination; simpler reactivity
1-(Bromomethyl)-3,3-difluoro-1-[(methylsulfanyl)methyl]cyclobutaneC7H11BrF2SContains sulfur and additional fluorineMore complex due to sulfur substitution

Methyl 1-(bromomethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylate stands out due to its combination of multiple fluorine atoms and a carboxylate group alongside the bromomethyl functionality. This unique combination may enhance its reactivity and potential applications in various fields.

XLogP3

2.1

Hydrogen Bond Acceptor Count

6

Exact Mass

277.95655 g/mol

Monoisotopic Mass

277.95655 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-15-2024

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